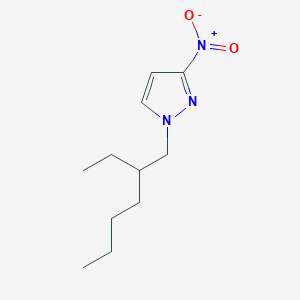

1-(2-乙基己基)-3-硝基-1H-吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-Ethylhexanol” is a branched, eight-carbon chiral alcohol . It is a colorless liquid that is poorly soluble in water but soluble in most organic solvents .

Synthesis Analysis

A comparative study of poly (2-ethylhexyl acrylate) (PEHA) prepared via atom transfer radical polymerization (ATRP), reverse atom transfer radical polymerization (RATRP) and conventional free radical polymerization (FRP) was reported .Molecular Structure Analysis

The molecular formula of “2-Ethylhexanol” is C8H18O . It is a branched, eight-carbon chiral alcohol .Chemical Reactions Analysis

Alcohols like “2-Ethylhexanol” generate flammable and/or toxic gases when combined with alkali metals, nitrides, and strong reducing agents. They react with oxoacids and carboxylic acids to form esters plus water .Physical And Chemical Properties Analysis

“2-Ethylhexanol” is a colorless liquid that is poorly soluble in water but soluble in most organic solvents . It has a low volatility and low odor .科学研究应用

合成和化学性质

硝基和氨基 N-杂环化合物的合成: 将 2-甲基-3-硝基苯并色酮转化为吡唑和其他杂环的硝基衍生物,然后将其还原为氨基衍生物,这展示了吡唑化合物在合成一系列含氮环(对制药和材料科学很重要)方面的多功能性 (Takagi et al., 1987)。

抗肿瘤和抗菌活性: 一项关于吡唑衍生物的合成、表征和生物活性的研究强调了它们作为抗肿瘤、抗真菌和抗菌剂的潜力,指出了它们在开发新药中的重要应用 (Titi et al., 2020)。

抗菌和荧光应用: 对吡唑-4-基和 2H-色烯基取代苯胺的研究揭示了它们显著的抗菌和抗真菌活性,以及作为生物成像的荧光探针的潜在用途,展示了吡唑衍生物在治疗和诊断领域中的双重用途 (Banoji et al., 2022)。

材料科学和催化

有机电子: 合成了具有吡唑衍生物的新型铱(III)配合物,用于聚合物发光二极管 (PLED),表明吡唑衍生物在提高发光材料的效率和稳定性方面发挥的作用 (Tang et al., 2014)。

电化学发光 (ECL): 开发出具有吡唑羧酸骨架的过渡金属配合物,在溶液中表现出高度强烈的 ECL,为传感和成像技术开辟了新途径,展示了吡唑衍生物在先进材料应用中的潜力 (Feng et al., 2016)。

安全和危害

未来方向

作用机制

Target of Action

Related compounds such as di-(2-ethylhexyl) phthalate (dehp) have been associated with endocrine disruption, specifically affecting the thyroid function .

Mode of Action

Similar compounds like dehp are known to disrupt hormone balance by mimicking or blocking hormones . After entering the body, DEHP is rapidly converted to mono(2-ethylhexyl) phthalate (MEHP), which has greater toxicity than DEHP .

Biochemical Pathways

Related compounds like dehp have been shown to disturb the levels of thyroid hormones in serum, such as tt3 and tt4 . DEHP treatment induced a significant increase of phosphorylation of cAMP-response element binding protein (Creb) via estrogen receptor α (Esr1), while the upregulation was nullified by the concomitant presence of BPA .

Pharmacokinetics

Studies on dehp have shown that it can be absorbed into the human body through the air, food, water, and skin . After entering the human body, DEHP is rapidly converted to MEHP, which has greater toxicity than DEHP .

Result of Action

Related compounds like dehp have been associated with endocrine disruption, specifically affecting the thyroid function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(2-Ethylhexyl)-3-nitro-1H-pyrazole. For instance, DEHP, a related compound, is a ubiquitous environmental endocrine disruptor . It can be absorbed into the human body through the air, food, water, and skin .

属性

IUPAC Name |

1-(2-ethylhexyl)-3-nitropyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O2/c1-3-5-6-10(4-2)9-13-8-7-11(12-13)14(15)16/h7-8,10H,3-6,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNEMCWKPMYCDPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CN1C=CC(=N1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Ethylhexyl)-3-nitro-1H-pyrazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6344298.png)

![4-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6344303.png)

![(2-Methylpropyl)({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride](/img/structure/B6344315.png)

![1-[(4-Bromo-2-fluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344396.png)

![1-[(3-Chloro-2-fluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344403.png)